molecular formula C7H8F3NOS2 B1531945 1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol CAS No. 1344284-89-4

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol

Cat. No.: B1531945
CAS No.: 1344284-89-4
M. Wt: 243.3 g/mol
InChI Key: QOXAMSHQWNCOHZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol is a useful research compound. Its molecular formula is C7H8F3NOS2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and thiazole moieties in its structure suggests significant implications for pharmacological applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C6H6F3NOSC_6H_6F_3NOS, with a molecular weight of approximately 197.18 g/mol. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring thiazole and trifluoromethyl groups. For instance, derivatives containing similar functional groups have shown significant activity against various bacterial strains. A comparative study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Escherichia coli and Candida albicans .

CompoundMIC (µg/mL)Target Organism
84.88E. coli
722.4C. albicans
917.8HCT116 (cancer line)

This suggests that the presence of both trifluoromethyl and thiazole groups can synergistically enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells. Compounds similar to this one demonstrated IC50 values lower than standard chemotherapeutics such as Doxorubicin.

CompoundIC50 (µM)Cancer Cell Line
744.4PACA2
822.4PACA2
Doxorubicin52.1PACA2

Molecular mechanisms were elucidated through qRT-PCR analysis, revealing down-regulation of critical genes involved in cancer progression such as BRCA1, BRCA2, and TP53 in treated cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within microbial and cancerous cells. Molecular docking studies suggest that the trifluoromethyl group facilitates interactions with carbonyl groups in target proteins, enhancing binding affinity and specificity .

Case Studies

In a recent study exploring the synthesis of thiazole-based compounds, it was found that those incorporating trifluoromethyl groups exhibited superior bioavailability and selectivity against tuberculosis bacteria compared to traditional antibiotics . This underscores the versatility of thiazole derivatives in drug development.

Properties

IUPAC Name

1,1,1-trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NOS2/c1-4-2-13-6(11-4)14-3-5(12)7(8,9)10/h2,5,12H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXAMSHQWNCOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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